5-(p-Tolyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-Tolyl)nicotinamide is a chemical compound with the molecular formula C13H12N2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). This compound features a nicotinamide core with a p-tolyl group attached to the 5-position of the pyridine ring. Nicotinamide derivatives are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)nicotinamide typically involves the reaction of 5-bromo-nicotinamide with p-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 5-(p-Tolyl)aminomethylpyridine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(p-Tolyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(p-Tolyl)nicotinamide involves its interaction with various molecular targets. It is known to influence the activity of enzymes such as sirtuins and poly-ADP-ribose polymerases (PARP), which are involved in cellular processes like DNA repair and stress responses. By modulating these pathways, this compound can exert its biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, known for its role in NAD+ synthesis and cellular metabolism.
Benzamide Derivatives: Compounds with similar amide structures but different aromatic groups.
Cinnamamide Derivatives: Compounds with a cinnamamide core structure.
Uniqueness
5-(p-Tolyl)nicotinamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1346691-48-2 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-12(13(14)16)8-15-7-11/h2-8H,1H3,(H2,14,16) |
InChI Key |
QNZGRUUXRPMTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.